Protein Thermostability Enhancement: 3-Chloro vs. 3-Bromo-L-tyrosine Incorporation
In a head-to-head protein stabilization study, the incorporation of 3-chloro-L-tyrosine at seven selected sites in glutathione S-transferase (GST) increased the denaturation free energy (ΔΔG) by 5.2 kcal/mol. In comparison, identical multiple-site incorporation of 3-bromo-L-tyrosine yielded a ΔΔG of 5.6 kcal/mol [1]. Both halogenated amino acids were incorporated via a redefined codon system in E. coli.
| Evidence Dimension | Thermodynamic stabilization (ΔΔG) |
|---|---|
| Target Compound Data | 5.2 kcal/mol increase in ΔG for GST with 3-chloro-L-tyrosine at 7 sites |
| Comparator Or Baseline | 3-bromo-L-tyrosine: 5.6 kcal/mol ΔΔG; wild-type GST: 0 kcal/mol baseline |
| Quantified Difference | 3-chloro-L-tyrosine provides 5.2 kcal/mol stabilization, representing a distinct stabilization magnitude separate from the 5.6 kcal/mol achieved by 3-bromo-L-tyrosine. |
| Conditions | E. coli in vivo incorporation via UAG codon reassignment; GST thermal denaturation assay |
Why This Matters
The 0.4 kcal/mol differential between chloro- and bromo-tyrosine substitutions demonstrates that 3-chloro-L-tyrosine provides a distinct, quantifiable thermodynamic fingerprint, enabling fine-tuned protein stabilization without the excessive bulk of larger halogens.
- [1] Ohtake, K., Yamaguchi, A., Mukai, T., Kashimura, H., Hirano, N., Haruki, M., ... & Yokoyama, S. (2015). Protein stabilization utilizing a redefined codon. Scientific Reports, 5, 9762. View Source
